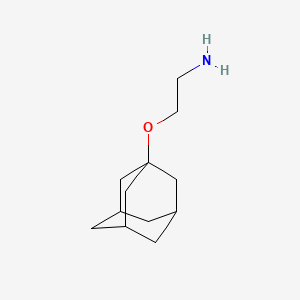

2-(1-Adamantyloxy)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1-Adamantyloxy)ethanamine” is a compound that contains an adamantyl group . It is a derivative of adamantane, a compound with a unique cage-like structure . The compound is used for research purposes.

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied in the context of palladium and copper-catalyzed reactions . These reactions involve the amination of 2-bromopyridine and its fluorine-containing derivatives with (1-adamantyl)methanamine and this compound . Both types of catalytic systems were shown to be applicable for the preparation of the corresponding N-pyridyl derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C12H21NO . The structure of the compound is derived from adamantane, which is characterized by a unique, three-dimensional, cage-like structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied, particularly in the context of palladium and copper-catalyzed reactions . These reactions involve the amination of 2-bromopyridine and its fluorine-containing derivatives .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of α-Amino Acids

The compound derived from rimantadine, including 2-(1-Adamantyloxy)ethanamine, has been utilized as a chiral ligand in the synthesis of α-amino acids. This method, known as the second-order asymmetric transformation, has shown potential in achieving excellent chemical yields and stereochemical outcomes, suggesting its synthetic generality for preparing α-amino acids (Takeda et al., 2018).

Catalytic Efficiencies in Amination

This compound has been used in the study of palladium(0) and copper(I) catalytic systems for the amination of bromopyridines. This research explored the preparation of N-pyridyl derivatives, demonstrating the applicability of these catalytic systems for such chemical reactions (Lyakhovich et al., 2019).

Vibrational Properties Analysis

A comprehensive study on the structural, electronic, and vibrational properties of adamantane molecules, including those functionalized with ethanamine groups, has been conducted. This research is significant for understanding the vibrational signatures of various isomers, which has implications for their identification in experimental samples (Garcia et al., 2010).

Synthesis of Pharmaceutical Intermediates

The molecule has also been involved in the development of novel synthetic routes for key intermediates in pharmaceuticals. For instance, its role in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia, highlights its importance in the pharmaceutical industry (Luo et al., 2008).

Study of Nickel-Carbene and Nitrene Complexes

Research involving 1-Adamantyl derivatives, closely related to this compound, has been conducted to understand group-transfer reactions in nickel-carbene and nitrene complexes. This study is pivotal for advancing knowledge in organic chemistry and catalysis (Harrold et al., 2009).

Biocide Applications

2-(Decylthio)ethanamine hydrochloride, a compound related to this compound, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Its biofilm and corrosion inhibition properties are significant for applications in cooling water systems (Walter & Cooke, 1997).

Ruthenium Olefin Metathesis Catalysts

The compound has been included in the study of ruthenium olefin metathesis catalysts. This research explores the relationship between the structure of the catalyst and its initiation rate, crucial for the development of efficient catalytic processes (Engle et al., 2015).

Direcciones Futuras

The future directions in the study of “2-(1-Adamantyloxy)ethanamine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications . The potential antiviral and psychotherapeutic activities of adamantane-containing amines are of substantial interest .

Propiedades

IUPAC Name |

2-(1-adamantyloxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMRLTOOLLVHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylpropanamide](/img/structure/B2719176.png)

![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)

![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)

![Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2719187.png)

![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)

![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)